Synthesis of 6-Bromo-2,4-dichloroquinazoline from anthranilic acid
Synthesis of 6-Bromo-2,4-dichloroquinazoline from anthranilic acid
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloroquinazoline from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,4-dichloroquinazoline is a pivotal heterocyclic scaffold in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a multitude of biologically active compounds, including potent kinase inhibitors. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 6-bromo-2,4-dichloroquinazoline, commencing from the readily available starting material, anthranilic acid. The described three-step synthetic pathway encompasses electrophilic bromination, cyclization to a quinazolinedione intermediate, and subsequent chlorination. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters, empowering researchers to replicate and adapt this synthesis for their specific research and development needs.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions furnishes a highly versatile building block. The differential reactivity of the chloro-substituents allows for sequential and regioselective nucleophilic substitution reactions, making 6-bromo-2,4-dichloroquinazoline an invaluable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Overall Synthetic Strategy
The synthesis of 6-bromo-2,4-dichloroquinazoline from anthranilic acid is efficiently achieved through a three-step sequence. This strategy is designed for robust and scalable production, focusing on regioselectivity and high-yielding transformations.
Caption: Overall three-step synthetic workflow.
Step 1: Electrophilic Bromination of Anthranilic Acid
The initial step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The electron-donating amino group is a powerful ortho-, para-director, while the electron-withdrawing carboxylic acid group is a meta-director. The para-position to the strongly activating amino group is favored, leading to the desired 5-bromo isomer.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent, creating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting sigma complex is then deprotonated to restore aromaticity.
Caption: Mechanism of electrophilic bromination.
Experimental Protocol
A well-established method for the bromination of anthranilic acid involves the use of bromine in glacial acetic acid.[2][3] Cooling the reaction is crucial to minimize the formation of di-brominated byproducts.[2][4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anthranilic Acid | 137.14 | 20.0 g | 0.146 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Bromine | 159.81 | 7.5 mL (23.3 g) | 0.146 |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve anthranilic acid (20.0 g, 0.146 mol) in glacial acetic acid (250 mL).
-
Cool the solution to below 15°C in an ice bath.
-
Slowly add bromine (7.5 mL, 0.146 mol) dropwise from the dropping funnel, ensuring the temperature remains below 15°C. A thick white precipitate of the hydrobromide salt will form.[2][3]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acid and bromine.
-
Recrystallize the crude product from ethanol to afford pure 5-bromoanthranilic acid as a crystalline solid.[2]
Step 2: Cyclization to 6-Bromo-2,4-quinazolinedione
The second step involves the cyclization of 5-bromoanthranilic acid to form the core quinazoline ring structure. A common and effective method for constructing the 2,4-quinazolinedione system is through reaction with urea or a precursor like potassium cyanate.[1][5]
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the amino group of 5-bromoanthranilic acid on a carbonyl group of the cyclizing agent (e.g., isocyanic acid generated from urea or cyanate), followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.
Caption: Mechanism of cyclization with urea.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2,4-quinazolinediones from anthranilic acids.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromoanthranilic Acid | 216.03 | 21.6 g | 0.100 |
| Potassium Cyanate | 81.11 | 12.2 g | 0.150 |
| Water | 18.02 | 200 mL | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 5-bromoanthranilic acid (21.6 g, 0.100 mol) in water (200 mL).
-
Heat the mixture to 80-90°C with stirring.
-
In a separate beaker, dissolve potassium cyanate (12.2 g, 0.150 mol) in 50 mL of warm water.
-
Add the potassium cyanate solution dropwise to the hot suspension of 5-bromoanthranilic acid over 30 minutes.
-
Continue heating and stirring the reaction mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Acidify the mixture to pH 4-5 with glacial acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2,4-quinazolinedione.
Step 3: Chlorination to 6-Bromo-2,4-dichloroquinazoline
The final step is the conversion of the lactam groups of the quinazolinedione to the corresponding chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction, proceeding through a Vilsmeier-Haack type intermediate.
Mechanistic Rationale
The reaction with POCl₃ and DMF first generates the Vilsmeier reagent, a highly electrophilic chloroiminium species.[7][8][9] This reagent activates the carbonyl groups of the quinazolinedione towards nucleophilic attack by chloride ions, leading to the formation of the dichloroquinazoline product.
Caption: Mechanism of chlorination via Vilsmeier reagent.
Experimental Protocol
This procedure is based on established methods for the chlorination of quinazolinones.[5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-2,4-quinazolinedione | 241.02 | 24.1 g | 0.100 |
| Phosphorus Oxychloride | 153.33 | 100 mL (1.1 mol) | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6-bromo-2,4-quinazolinedione (24.1 g, 0.100 mol) and phosphorus oxychloride (100 mL).
-
Add N,N-dimethylformamide (2 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol or toluene may be performed for further purification.
Characterization
The identity and purity of the final product, 6-bromo-2,4-dichloroquinazoline, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of bromine and chlorine atoms.
-
Melting Point: To compare with literature values.
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride: Reacts violently with water. It is corrosive and toxic. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
-
Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.
Conclusion
This guide has detailed a reliable and well-documented three-step synthesis of 6-bromo-2,4-dichloroquinazoline from anthranilic acid. By providing a thorough understanding of the underlying chemical principles and detailed experimental procedures, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the production of this key intermediate for the development of novel therapeutic agents.
References
-
Wheeler, A. S., & Oates, W. M. (1910). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 32(6), 770–773. [Link]
-
International Journal of Drug Development & Research. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. ijddr.in. [Link]
-
El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Medicinal Chemistry Research, 21(8), 1637–1646. [Link]
-
ChemIDplus. 5-Bromoanthranilic Acid. National Library of Medicine. [Link]
-
Kumaraswamy, G., Sudharshini, S., Swarnalatha, C., & Panicker, P. S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373. [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline. ResearchGate. [Link]
-
Abdel-Alim, A. M., El-Shorbagi, A. N., El-Gendy, M. A., & Abdel-Hamed, M. M. (1993). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. Die Pharmazie, 48(2), 110–112. [Link]
-
Fassihi, A., et al. (2021). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 11(1), 1-17. [Link]
-
Mohammed, S., & Khalid, M. (2015). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Journal of Saudi Chemical Society, 19(1), 83-88. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Rajveer, C., Swarnalatha, C., Rathinaraj, B. S., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. International Journal of Chemistry Research, 1(1), 21-24. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]
-
International Journal of Current Research and Review. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrr.info. [Link]
-
Wheeler, A. S. (1909). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 31(5), 565–571. [Link]
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. core.ac.uk. [Link]
-
International Journal of Engineering Research & Technology. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijert.org. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. rjpbcs.com [rjpbcs.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
